molecular formula C3N8O16 B14522779 Octanitropropane CAS No. 62671-58-3

Octanitropropane

Cat. No.: B14522779
CAS No.: 62671-58-3
M. Wt: 404.08 g/mol
InChI Key: XFGMVMOFUSNWQK-UHFFFAOYSA-N
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Description

Octanitropropane (C₃H₆N₈O₁₆) is a highly nitrated organic compound characterized by eight nitro (-NO₂) groups attached to a propane backbone. The compound’s stability, detonation velocity, and sensitivity to stimuli (e.g., friction, heat) are critical parameters for industrial or military applications, though detailed experimental studies remain sparse .

Properties

CAS No.

62671-58-3

Molecular Formula

C3N8O16

Molecular Weight

404.08 g/mol

IUPAC Name

1,1,1,2,2,3,3,3-octanitropropane

InChI

InChI=1S/C3N8O16/c12-4(13)1(5(14)15,2(6(16)17,7(18)19)8(20)21)3(9(22)23,10(24)25)11(26)27

InChI Key

XFGMVMOFUSNWQK-UHFFFAOYSA-N

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanitropropane typically involves the nitration of propane derivatives under controlled conditions. One common method is the nitration of trinitropropane using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its highly energetic nature and the associated safety risks. when produced, it involves similar nitration processes as in laboratory synthesis but on a larger scale, with stringent safety protocols to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

Octanitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanitropropane has several scientific research applications:

Mechanism of Action

The mechanism of action of octanitropropane involves the release of a significant amount of energy upon decomposition. The compound undergoes rapid exothermic reactions, breaking down into nitrogen oxides and other gaseous products. This rapid decomposition is harnessed in explosive applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Octanitropropane with two functionally and structurally related nitroalkanes: 1-Nitropropane and Tetranitromethane .

Property This compound 1-Nitropropane Tetranitromethane
Formula C₃H₆N₈O₁₆ C₃H₇NO₂ C(NO₂)₄
Nitrogen Content (%) ~45.6% (theoretical) ~13.3% ~36.4%
Density (g/cm³) Estimated >1.8 1.022 (liquid, 20°C) 1.638 (liquid, 20°C)
Detonation Velocity (m/s) Not reported Non-explosive 6,300 (experimental)
Primary Use Hypothesized: Energetic material Solvent, fuel additive Oxidizer, explosive precursor
Stability Likely low (high nitro groups) Moderate (stable under standard conditions) Low (shock-sensitive)

Key Contrasts:

  • Structural Complexity : this compound’s eight nitro groups distinguish it from simpler nitroalkanes like 1-Nitropropane (one nitro group) and Tetranitromethane (four nitro groups). This high nitration likely reduces thermal stability and increases sensitivity to detonation .
  • Applications : Unlike 1-Nitropropane, which is used industrially as a solvent, this compound’s theoretical applications align more with Tetranitromethane in high-energy systems. However, its practical use is unverified due to synthesis challenges and safety concerns .
  • Safety Profile : 1-Nitropropane requires standard industrial safety protocols (e.g., ventilation, PPE), whereas this compound would demand extreme precautions akin to handling Tetranitromethane, including inert atmospheres and shock-proof containers .

Recommended Sources for Further Study

Given the scarcity of direct data on this compound, researchers should prioritize:

Patents : Explore military or proprietary chemical patents for synthesis methods.

Computational Modeling : Use density functional theory (DFT) to predict stability and reactivity.

Comparative Toxicology : Cross-reference studies on polynitro compounds like HMX or CL-20 for hazard extrapolation.

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